molecular formula C9H9ClO2 B094811 Benzyl chloroacetate CAS No. 140-18-1

Benzyl chloroacetate

Cat. No.: B094811
CAS No.: 140-18-1
M. Wt: 184.62 g/mol
InChI Key: SOGXBRHOWDEKQB-UHFFFAOYSA-N
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Description

Benzyl chloroacetate is an organic compound with the molecular formula C₉H₉ClO₂. It is an ester formed from benzyl alcohol and chloroacetic acid. This compound is known for its use in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl chloroacetate can be synthesized through the esterification of benzyl alcohol with chloroacetic acid under azeotropic conditions. This reaction typically involves the removal of water to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, this compound is produced by the direct esterification of benzyl alcohol and monochloroacetic acid. The reaction is carried out under azeotropic conditions to ensure the efficient removal of water, thus driving the reaction towards the formation of the ester .

Chemical Reactions Analysis

Types of Reactions: Benzyl chloroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: Benzyl chloroacetate is unique due to its specific reactivity profile, which is influenced by the presence of both the benzyl and chloroacetate groups. Compared to similar compounds, this compound offers a balance of reactivity and stability, making it suitable for a wide range of synthetic applications .

Properties

IUPAC Name

benzyl 2-chloroacetate
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InChI

InChI=1S/C9H9ClO2/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGXBRHOWDEKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8059689
Record name Benzyl 2-chloroacetate
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Molecular Weight

184.62 g/mol
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CAS No.

140-18-1
Record name Phenylmethyl 2-chloroacetate
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Record name Benzyl chloroacetate
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Record name Benzyl chloroacetate
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Record name Acetic acid, 2-chloro-, phenylmethyl ester
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Record name Benzyl 2-chloroacetate
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Record name Benzyl chloroacetate
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Synthesis routes and methods

Procedure details

A mixture consisting of sodium chloroacetate (2.344 g, 20 millimoles, Aldrich, 98%), sodium iodide (0.152 g, 1 millimole, Aldrich, 98%) and water (249.3 g) was introduced to a three-necked 500 mL flask. The organic phase consisting of benzyl chloride (10.139. g, 80 millimoles, Aldrich, 97%), durene (GC standard, 0.781 g, 6 millimoles, Aldrich, 98%), and Adogen 464 (0.900 g, 2 millimoles, Aldrich) was added to the aqueous phase and the two phase system was stirred mechanically (600 rpm, a calibrated photo-tachometer) for about seven hours at 45° C. The organic phase:aqueous phase weight ratio was 1:21. The aliquots were taken at 0, 30, 97, 186, 300 and 400 minutes after the addition of the organic phase. After a brief centrifugation the phases were separated and the organic phase of each aliquot was injected into the GC instrument. The yield of benzyl chloroacetate based on the limiting reactant (sodium chloroacetate) was 55%, the conversion of the chloroacetate anion was 67%. Benzyl chloroacetate was accompanied by small quantities of benzyl iodide and benzyl alcohol and an unidentified product. Its yield was above 10%.
Quantity
2.344 g
Type
reactant
Reaction Step One
Quantity
0.152 g
Type
reactant
Reaction Step Two
Quantity
80 mmol
Type
reactant
Reaction Step Three
Quantity
0.781 g
Type
reactant
Reaction Step Four
Quantity
0.9 g
Type
catalyst
Reaction Step Five
Name
Quantity
249.3 g
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Benzyl chloroacetate serves as a crucial building block in the total synthesis of naturally occurring compounds. For example, it plays a key role in synthesizing (±)-di-O-methyl ethers of norlignans like agatharesinol, sequirin-A, and hinokiresinol, found in coniferae. [] The compound's reactivity allows for controlled modifications and the introduction of desired functional groups, ultimately leading to the target molecules.

A: Yes, this compound is a valuable starting material for synthesizing various phosphonoacetic acid (PA) analogues. [] These analogues, including monoesters of PA, exhibit antiviral activity, particularly against herpes simplex virus (HSV). The flexibility of this compound's structure allows for modifications leading to potent antiviral agents.

A: this compound readily reacts with imidazole to produce imidazol-1-yl-acetic acid. [] This particular acid is a vital precursor in synthesizing zoledronic acid, a potent bisphosphonate medication used to treat bone diseases. This highlights the compound's utility in constructing complex molecules with significant therapeutic potential.

A: Research indicates that the solvent choice significantly impacts the synthesis of quaternary ammonium salts using this compound. [] Ethanol emerged as a superior solvent compared to acetone and ethyl acetate, resulting in significantly higher yields exceeding 91%. This highlights the importance of optimizing reaction conditions for efficient synthesis.

A: X-ray crystallography studies on derivatives like 2‐[Bis(4‐methoxy­phen­yl)meth­yl]benz­yl chloro­acetate provide detailed insights into the molecule's three-dimensional structure. [] This information is crucial for understanding its reactivity, interactions with other molecules, and potential applications in material science.

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